Barium peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: poo

Canonical SMILES

Isomeric SMILES

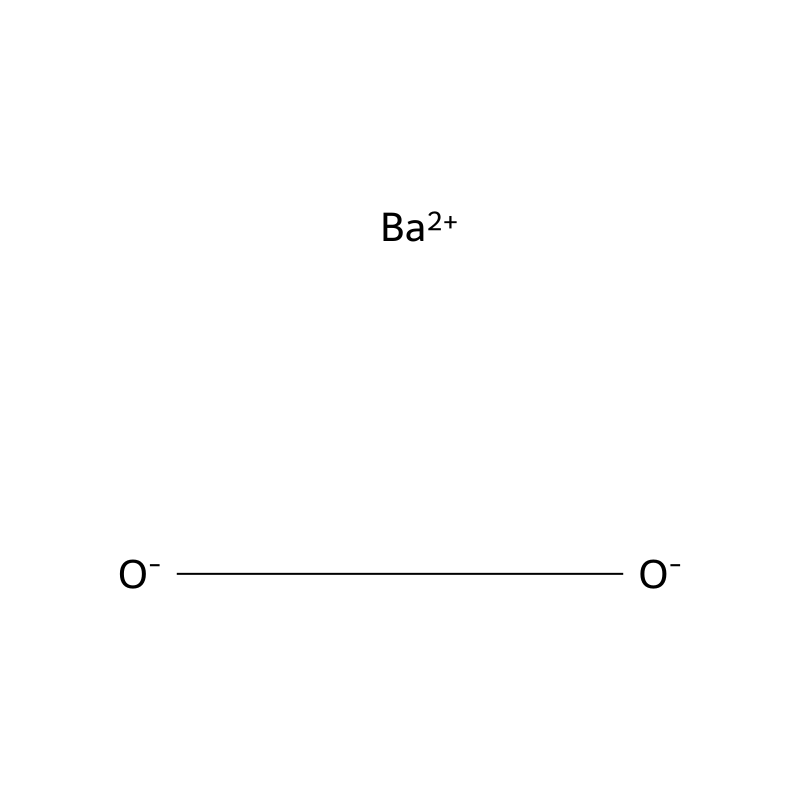

Barium peroxide is an inorganic compound with the chemical formula BaO₂. This white solid, which can appear gray when impure, is classified as one of the most common inorganic peroxides and was historically the first peroxide compound to be discovered. Barium peroxide consists of barium cations (Ba²⁺) and peroxide anions (O₂²⁻), and it is isomorphous with calcium carbide. It is known for its oxidizing properties and is notable for producing a vivid green color when ignited, a characteristic shared by many barium compounds. The compound has applications in pyrotechnics and was once used as a precursor for hydrogen peroxide production .

Oxygen Source and Scavenger:

- Barium peroxide readily releases oxygen when heated or treated with acids, making it a valuable source of the gas in laboratory settings. This oxygen release can be controlled, allowing for precise manipulation of oxygen concentration in experiments. [Source: American Elements - Barium Peroxide, ]

- Conversely, barium peroxide can also act as an oxygen scavenger, removing excess oxygen from a closed system. This is particularly useful in studies where oxygen presence can interfere with reactions or degrade sensitive materials.

Organic Compound Degradation:

- Barium peroxide's oxidizing ability makes it a potential candidate for the degradation of organic pollutants and contaminants. Research explores its use in wastewater treatment and soil remediation for the breakdown of harmful organic compounds. [Source: The Use of the Oxidation of Barium Peroxide in Aqueous Surfactant Systems in the Electrolytic Destruction of Organic Compounds, ]

Analytical Chemistry:

- Barium peroxide plays a role in various analytical techniques, including gravimetric analysis for the determination of specific elements. It can also be used as a bleaching agent in certain analytical procedures.

Material Science:

- Barium peroxide finds application in the synthesis of advanced materials like high-temperature superconductors and ceramic materials. Its oxidizing properties can influence the structure and properties of these materials, leading to the development of new functionalities.

- Formation Reaction:

The formation of barium peroxide occurs through the reaction of barium oxide (BaO) with oxygen (O₂) at elevated temperatures:This reaction typically occurs around 500 °C and releases oxygen at temperatures above 820 °C . - Hydrogen Peroxide Production:

Barium peroxide can react with sulfuric acid (H₂SO₄) to produce hydrogen peroxide (H₂O₂):The insoluble barium sulfate precipitate can be filtered out from the solution . - Decomposition:

When heated or exposed to moisture, barium peroxide decomposes, releasing oxygen gas:

Barium peroxide can be synthesized through various methods:

- Thermal Reaction:

The most common method involves heating barium oxide in the presence of oxygen at high temperatures (approximately 500–600 °C) to form barium peroxide. - Metathesis Reaction:

Another synthesis route includes a metathesis reaction between barium nitrate (Ba(NO₃)₂) and hydrogen peroxide (H₂O₂), which can yield barium peroxide when cooled: - Historical Processes:

Historically, barium peroxide was produced via the Brin process, which involved separating oxygen from the atmosphere using barium oxide .

Barium peroxide has several notable applications:

- Oxidizing Agent: It serves as a strong oxidizing agent in various chemical syntheses.

- Pyrotechnics: Due to its vivid green flame emission, it is commonly used in fireworks.

- Hydrogen Peroxide Production: It was historically significant for producing concentrated hydrogen peroxide.

- Explosives: Its oxidizing properties make it suitable for use in explosives formulations.

- Experimental Batteries: Barium peroxide has been explored as a potential component in experimental battery technologies .

Barium peroxide interacts vigorously with several substances:

- Organic Materials: It reacts violently with organic compounds, potentially leading to combustion or explosions.

- Acids: When combined with acids, it produces hydrogen peroxide and releases heat, necessitating careful handling due to the risk of hazardous reactions.

- Moisture: Exposure to moisture can lead to decomposition and release of oxygen gas, increasing fire hazards .

Barium peroxide shares similarities with other alkaline earth metal peroxides. Here are some comparable compounds:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Barium Peroxide | BaO₂ | Produces vivid green flames; used in pyrotechnics |

| Strontium Peroxide | SrO₂ | Similar formation conditions; also used in pyrotechnics |

| Calcium Peroxide | CaO₂ | Less reactive; used in bleaching agents |

| Magnesium Peroxide | MgO₂ | Less common; primarily used in organic synthesis |

Barium peroxide's unique properties include its ability to produce a distinct green flame upon combustion and its historical significance in hydrogen peroxide production, setting it apart from similar compounds .

The conventional synthesis of barium peroxide involves precipitation from aqueous solutions of barium salts, typically barium chloride (BaCl₂), using hydrogen peroxide (H₂O₂) and ammonium hydroxide (NH₄OH). The reaction follows:

$$

\text{BaCl}2 + \text{H}2\text{O}2 + 2\text{NH}4\text{OH} \rightarrow \text{BaO}2 + 2\text{NH}4\text{Cl} + 2\text{H}_2\text{O}

$$

Protocol A (Educa ) specifies cooling the mixture in an ice bath (0–5°C) to enhance precipitate formation, achieving a 123% excess of H₂O₂ for complete conversion. Isolation involves vacuum filtration, followed by washing with cold water, ethanol, and ethyl ether to remove residual chloride ions. The final product is air-dried, yielding crystalline BaO₂ with 85–95% purity.

Protocol B (Educa ) modifies this approach by conducting the reaction under a nitrogen atmosphere to prevent oxidation side reactions. Post-precipitation, the product is dried at 150°C, increasing crystallinity but requiring energy-intensive heating. Both protocols exhibit moderate Green Star Assessment Index (GSAI) scores: Protocol A scores 25.00 globally (due to hazardous reagents like NH₄OH and H₂O₂), while Protocol B improves to 30.00 by reducing solvent use.

Table 1: Comparative Analysis of Precipitation Protocols

| Parameter | Protocol A | Protocol B |

|---|---|---|

| Temperature | 0–5°C | Ambient (N₂ atmosphere) |

| H₂O₂ Excess | 123% | Stoichiometric |

| Drying Method | Air-dried | 150°C oven |

| Global GSAI | 25.00 | 30.00 |

Advanced Microemulsion Techniques for Nanoparticle Fabrication

Microemulsion synthesis enables the production of barium peroxide nanoparticles (NPs) with controlled size and high surface reactivity. As demonstrated by RSC Advances , a water-in-oil microemulsion system uses 30% hydrogen peroxide (perhydrol) as the polar phase, stabilized by surfactants like sodium dodecyl sulfate. The reaction proceeds via:

$$

\text{Ba(NO}3\text{)}2 + \text{H}2\text{O}2 \rightarrow \text{BaO}2 + 2\text{HNO}3

$$

NPs of ~40 nm diameter are achieved, characterized by SEM and XRD to confirm phase purity (absence of BaO or BaCO₃ impurities). These NPs exhibit superior oxidative capacity, enabling de-N-acetylation of Ampliflu Red and enhancing luminol chemiluminescence intensity fivefold compared to aqueous H₂O₂.

Advantages Over Precipitation:

- Stability: NPs resist autocatalytic decomposition, enabling long-term storage.

- Reactivity: High surface area facilitates rapid O₂ release, critical for wastewater treatment and organic oxidations.

Solid-State Reaction Mechanisms in High-Temperature Oxidative Environments

Solid-state synthesis involves the direct oxidation of barium oxide (BaO) at elevated temperatures:

$$

2\text{BaO} + \text{O}2 \rightleftharpoons 2\text{BaO}2 \quad (\Delta H > 0)

$$

This reversible reaction reaches equilibrium at 500–550°C under oxygen flow (4–6 cm³/s), as detailed in Protocol C (Educa ). Post-synthesis, the product is cooled under O₂ to prevent decomposition, yielding granular BaO₂ with 90–95% purity. NASA studies further highlight the utility of BaO₂ in perovskite superconductors (e.g., YBa₂Cu₃O₇₋ₓ), where its higher reactivity compared to BaCO₃ reduces sintering temperatures and enhances superconducting critical temperatures (Tc > 90 K).

Phase Stability:

- Decomposition: BaO₂ dissociates above 820°C, releasing O₂ and reverting to BaO.

- Kinetics: Early studies model reaction velocity using heat conduction analogues, noting autocatalytic acceleration due to O₂ diffusion through product layers.

Green Chemistry Approaches for Reduced Hazard Reagent Utilization

Recent protocols prioritize minimizing hazardous waste and energy consumption. Educa’s Green Star system evaluates:

- Principle 1 (Prevention): Substituting NH₄OH with less toxic bases (e.g., KOH) reduces human health risks (H314, H400).

- Principle 5 (Safer Solvents): Replacing petroleum ether with biodegradable solvents in Protocol C improves GSAI from 35.00 to 50.00 in isolation steps.

Table 2: Green Metrics for Synthesis Protocols

| Green Principle | Protocol A | Protocol B | Protocol C |

|---|---|---|---|

| Atom Economy | 2/5 | 3/5 | 3/5 |

| Safer Solvents | 1/5 | 1/5 | 3/5 |

| Energy Efficiency | 2/5 | 2/5 | 4/5 |

Fluidized-bed crystallization (FBC) represents a breakthrough in sustainable BaO₂ applications. Seeding with crystalline BaB₂(OO)₂(OH)₄ (C-BaPB) eliminates amorphous phase intermediates, achieving 97.8% boron removal from wastewater at pH 10.

The reversible redox cycle between barium peroxide and barium oxide represents a fundamental thermochemical process characterized by the reaction: 2 Barium Peroxide ⇌ 2 Barium Oxide + Oxygen [4]. This equilibrium system has been extensively studied for its potential applications in thermochemical energy storage, where the forward reaction stores energy during the endothermic decomposition of barium peroxide, while the reverse reaction releases energy during the exothermic oxidation of barium oxide [4] [7].

The oxygen release mechanism from barium peroxide follows a complex pathway involving multiple stages [17]. Initial studies using isothermal thermogravimetric analysis revealed that the decomposition process exhibits an initial relatively rapid phase followed by a main deceleratory reaction [17]. The fractional decomposition curves can be accurately described by the Ginstling-Brounshtein diffusion model at low conversion levels, transitioning to first-order kinetics at higher conversions [17].

The active oxygen content of barium peroxide, defined as the percentage oxygen released when the peroxide reverts to the simple oxide, has a theoretical value of 9.45% [2]. This parameter is crucial for understanding the oxygen storage capacity of the material and its effectiveness in thermochemical applications [2]. Experimental measurements have demonstrated that the oxygen release process is highly dependent on temperature and atmospheric conditions [20].

Research has established that the oxidation reaction, which involves oxygen absorption by barium oxide to form barium peroxide, is significantly slower than the reduction process [4] [7]. Isothermal studies revealed that the rate-controlling step of barium oxide oxidation follows zero-order kinetics, although deviations from Arrhenius behavior occur at elevated temperatures [4] [7]. These deviations are attributed to hindrances in anionic oxygen diffusion caused by the formation of an external layer of barium peroxide [4] [7].

The redox couple demonstrates remarkable stability over multiple cycles, achieving reaction conversions close to 100% when impurities are eliminated through thermal pre-treatment [4] [7]. This cyclability is essential for practical applications, as the material must maintain its performance characteristics over extended periods of operation [4].

| Property | Value | Units | Reference |

|---|---|---|---|

| Theoretical Active Oxygen Content | 9.45 | % | [2] |

| Standard Enthalpy of Formation (Barium Peroxide) | -634.3 | kJ/mol | [25] [29] |

| Standard Enthalpy of Formation (Barium Oxide) | -553.5 | kJ/mol | [25] [29] |

| Decomposition Enthalpy | 80.8 | kJ/mol | [25] [29] |

| Energy Storage Capacity | 474 | kJ/kg | [27] |

Temperature-Dependent Phase Stability and Decomposition Pathways

The thermal stability of barium peroxide exhibits strong dependence on temperature, pressure, and atmospheric composition [20]. Comprehensive thermogravimetric investigations have established that barium peroxide begins decomposition at approximately 700°C under standard atmospheric conditions, with complete conversion to barium oxide occurring around 800°C [1] [5]. However, the decomposition temperature varies significantly with oxygen partial pressure and the presence of water vapor [20].

Detailed kinetic analysis of the thermal decomposition process has revealed activation energies of 185 ± 5 kJ/mol for the main deceleratory stage of barium peroxide decomposition under nitrogen atmosphere [17]. This value is considerably higher than the corresponding activation energy of 119 ± 2 kJ/mol observed for strontium peroxide decomposition under similar conditions [17]. Non-isothermal kinetic analyses yielded similar activation energy values of 165 ± 5 kJ/mol for both barium peroxide and strontium peroxide decomposition [17].

The phase stability domain of barium peroxide has been mapped across a wide range of temperature and oxygen pressure conditions [30]. Decomposition temperatures in equilibrium with oxygen pressure in the gas phase have been determined through thermogravimetric measurements at temperatures ranging from 670 to 843°C [30]. These measurements provide critical data for calculating enthalpies and entropies of the decomposition reaction [30].

Under high-pressure conditions, barium peroxide exhibits complex phase behavior with multiple structural transitions [6]. Research using synchrotron X-ray diffraction and Raman spectroscopy has identified phase transitions at approximately 37 gigapascals, where the ambient calcium carbide-type phase transforms to an orthorhombic structure [6]. Further transitions occur at around 110 gigapascals, leading to a monoclinic phase with rotated peroxide groups [6].

The thermal stability is also influenced by the crystal structure and purity of the starting material [20]. High-purity barium oxide with specialized crystal structures produces the most thermally stable barium peroxide [20]. The presence of impurities, particularly water vapor and carbon dioxide, significantly reduces the thermal stability, with decomposition beginning as low as 473 K in the presence of these species [20].

| Temperature Range (°C) | Atmosphere | Kinetic Model | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 490-610 | Nitrogen | Ginstling-Brounshtein + First-order | 185 ± 5 | [17] |

| 670-843 | Oxygen equilibrium | Thermogravimetric | - | [30] |

| 683-733 | High vacuum | Diffusion controlled | - | [20] |

Computational Modeling of Peroxide Bond Vibrational Dynamics

Advanced computational studies utilizing density functional theory have provided detailed insights into the vibrational characteristics of the peroxide bond in barium peroxide [8] [9] [10]. First-principles calculations using the local density approximation have determined that the peroxide cluster in barium peroxide exhibits an oxygen-oxygen vibrational frequency of 836.3 cm⁻¹ [8] [9] [10]. This frequency is characteristic of the peroxide bond and serves as a distinctive spectroscopic signature for identifying and quantifying barium peroxide in complex systems [8] [9] [10].

The computational modeling approach involves creating clusters of barium and oxygen atoms in various stoichiometric ratios and optimizing their geometries to determine bond lengths, vibrational frequencies, and intensities [8] [9] [10]. These calculations have revealed that a glass network structure exists within the material, characterized by a vibrational frequency of 67 cm⁻¹ [8] [9] [10]. This low-frequency mode is attributed to collective motions within the extended structure and helps explain the mechanical properties of barium peroxide materials [8] [9] [10].

Sophisticated phonon calculations based on density functional theory and the ab initio force-constant method have been employed to investigate the temperature dependence of vibrational frequencies in barium peroxide [12]. These calculations account for volume dependence and thermal expansion effects to achieve quantitative agreement with experimental Raman spectroscopy data [12]. The computational approach successfully reproduces the observed temperature-dependent shifts in vibrational frequencies [12].

Molecular dynamics simulations using the Born-Oppenheimer approximation have been developed to compute infrared and Raman spectra from time-correlation functions [11] [15]. These advanced computational methods overcome limitations of normal-mode analysis by including anharmonic effects, temperature dependencies, and configurational sampling [11] [15]. The Berry phase approach has been implemented to calculate dipole moments and infrared intensities with high accuracy [11] [15].

High-pressure computational studies have revealed the persistence of peroxide bonds even under extreme conditions [6]. Raman peak calculations for different structural phases demonstrate that the peroxide vibrational mode remains detectable up to pressures exceeding 120 gigapascals [6]. These findings indicate the remarkable stability of the peroxide group and its resistance to pressure-induced polymerization [6].

| Vibrational Mode | Frequency (cm⁻¹) | Computational Method | Reference |

|---|---|---|---|

| Oxygen-Oxygen Stretch | 836.3 | Density Functional Theory | [8] [9] [10] |

| Barium-Oxygen Bond | 585, 550 | Force Field Calculations | [16] |

| Glass Network Mode | 67 | Density Functional Theory | [8] [9] [10] |

| Temperature-Dependent Modes | Variable | Ab Initio Phonon Calculations | [12] |

Pressure-Composition Isotherms in Reversible Oxidation Reactions

The pressure-composition relationship in barium peroxide systems follows well-defined isothermal behavior that is crucial for understanding and predicting the performance of thermochemical energy storage applications [27]. Experimental investigations using packed-bed reactors have demonstrated that the barium peroxide/barium oxide redox system operates effectively under controlled oxygen partial pressures, with optimal performance achieved at approximately 0.25 bar oxygen pressure [27].

Thermodynamic equilibrium studies have established the relationship between temperature, pressure, and composition for the reversible oxidation reaction [30]. The equilibrium pressure of oxygen above the barium peroxide/barium oxide system varies exponentially with temperature according to the van't Hoff equation [30]. Decomposition temperatures in equilibrium with specific oxygen pressures have been precisely determined through thermogravimetric measurements [30].

The pressure-composition isotherms exhibit characteristic features typical of gas-solid reactions with phase transitions [14]. At lower pressures, the system exists predominantly as barium oxide, while increasing oxygen pressure drives the formation of barium peroxide [14]. The transition region shows a plateau characteristic of a two-phase equilibrium, where both barium oxide and barium peroxide coexist [14].

Experimental data from laboratory-scale packed-bed reactor studies have provided comprehensive pressure-composition relationships under realistic operating conditions [27]. These experiments, conducted with pelletized material containing 85 weight percent barium peroxide and 15 weight percent magnesium oxide for enhanced stability, demonstrated consistent performance across multiple redox cycles [27]. The average energy storage density achieved was 627.9 ± 15.9 megajoules per cubic meter across six consecutive cycles [27].

Computational models combining transport phenomena with redox kinetics have been developed to predict pressure-composition behavior [27]. These continuum heat transfer models successfully validate experimental observations of bed temperatures, oxygen concentrations, and chemical conversions [27]. The models account for heat and mass transfer limitations, reaction kinetics, and morphological changes during cycling [27].

The reversible oxidation process shows strong sensitivity to temperature and oxygen partial pressure [4] [7]. Higher temperatures favor the decomposition reaction, while elevated oxygen pressures promote the formation of barium peroxide [4] [7]. The reaction rates are influenced by mass transfer limitations, particularly at higher conversions where product layer formation impedes further reaction [4] [7].

| Operating Parameter | Optimal Range | Performance Metric | Reference |

|---|---|---|---|

| Oxygen Partial Pressure | 0.25 bar | Maximum conversion efficiency | [27] |

| Reduction Temperature | ~850°C | Complete barium peroxide decomposition | [27] |

| Oxidation Temperature | ~600°C | Optimal reoxidation kinetics | [27] |

| Energy Storage Density | 627.9 ± 15.9 MJ/m³ | Six-cycle average | [27] |

| Cycle Efficiency | Close to 100% | With proper pre-treatment | [4] [7] |

Barium peroxide demonstrates significant catalytic activity in heterogeneous gas-phase reactions, particularly in oxidative processes where controlled oxygen release is essential. The compound functions as both a catalyst and oxygen source in various chemical transformations [1] [2].

The catalytic mechanism of barium peroxide in heterogeneous systems involves thermal decomposition at elevated temperatures (500-850°C), releasing nascent oxygen that participates in oxidation reactions. Research has shown that barium peroxide exhibits a relatively low activation energy of 33.6 kcal/mol for the forward decomposition reaction, making it an efficient oxygen donor in catalytic processes [3]. The reverse oxidation reaction demonstrates lower activation energy of 12.4 kcal/mol, indicating favorable thermodynamic properties for cycling applications [3].

In oxidative coupling reactions, barium peroxide has been investigated as a component in catalyst systems where oxygen availability is critical. The compound's ability to provide controlled oxygen release makes it particularly valuable in reactions requiring precise stoichiometric control [1]. Studies have demonstrated that barium peroxide can maintain catalytic activity through multiple reaction cycles, though performance is significantly affected by moisture content and requires careful handling to prevent deactivation [2].

The heterogeneous nature of barium peroxide catalysis presents both advantages and limitations. The solid-phase catalyst provides good thermal stability and can be easily separated from reaction products. However, the catalytic activity is diffusion-limited, and the formation of external oxide layers can hinder oxygen transport at higher temperatures [4]. Research indicates that particle size and surface area significantly influence catalytic performance, with finer particles showing enhanced activity due to increased surface contact with reactants [2].

Barium peroxide has also been studied as a catalyst in hydrogen peroxide decomposition reactions, where it demonstrates enzyme-like activity similar to catalase. The compound can catalyze the decomposition of hydrogen peroxide to water and oxygen without requiring external heat input, making it attractive for industrial applications requiring controlled oxygen generation [5]. However, the catalytic activity is sensitive to pH conditions and the presence of impurities, which can significantly affect reaction rates and selectivity [2].

Morphological Control Agent for Inorganic Crystal Engineering

Barium peroxide serves as an effective morphological control agent in inorganic crystal engineering, particularly in directing the growth and shape evolution of crystalline materials. The compound's unique properties enable precise control over crystal morphology through selective surface interactions and growth inhibition mechanisms [6] [7].

The morphological control mechanism involves the selective adsorption of peroxide species on specific crystal faces, leading to differential growth rates and controlled crystal shape evolution. Research has demonstrated that barium peroxide can trigger morphological evolution in barium sulfate crystals, transforming simple flake-like structures into complex pillow-shaped morphologies with dominant crystallographic planes [6]. This transformation occurs through the decomposition of hydrogen peroxide under basic conditions, generating hydroperoxide ions that selectively adsorb on crystal surfaces [6].

The effectiveness of barium peroxide as a morphological control agent depends on several key parameters including pH, concentration, and temperature. Studies have shown that optimal morphological control is achieved at pH values between 9-11, where the peroxide species exist in their most active form [6]. The concentration of barium peroxide significantly influences the final crystal morphology, with higher concentrations leading to more pronounced shape modifications and increased surface area [7].

In crystal nucleation processes, barium peroxide has been shown to influence the nucleation kinetics and crystal growth pathways. The compound can act as a heterogeneous nucleation agent, providing active sites for crystal formation and directing the initial growth orientation [8]. This nucleation control is particularly valuable in producing materials with specific crystallographic orientations or desired morphological characteristics [9].

The morphological control mechanism also involves the formation of barium peroxide as a secondary phase during crystal growth processes. In calcium chloride hexahydrate systems, barium-containing nucleation particles undergo cation exchange reactions, resulting in the formation of barium peroxide among other phases [8]. This in-situ formation of barium peroxide provides active nucleation sites and significantly reduces crystallization undercooling [8].

Barium peroxide demonstrates particular effectiveness in controlling the morphology of sulfate minerals, where it can direct the formation of specific crystal habits and surface textures. The compound's ability to form stable complexes with sulfate ions enables precise control over crystal growth kinetics and final morphology [6]. This capability has been exploited in the synthesis of high-purity crystalline materials with tailored properties for specific applications [10].

Oxidizing Matrix in Specialty Pyrotechnic Compositions

Barium peroxide functions as a powerful oxidizing agent in specialty pyrotechnic compositions, providing both oxidation capability and characteristic green flame coloration. The compound's strong oxidizing properties make it suitable for various pyrotechnic applications including delay compositions, tracer ammunition, and specialty fireworks [18] [19].

The oxidizing mechanism in pyrotechnic compositions involves the thermal decomposition of barium peroxide at elevated temperatures (500-1500°C), releasing oxygen that supports combustion reactions with metallic fuels. The compound demonstrates excellent compatibility with various metallic fuels including iron, aluminum, and magnesium, though the combustion characteristics vary significantly depending on the fuel type [2] [18].

Iron-based compositions with barium peroxide show optimal performance at fuel concentrations of 15-20% by weight, achieving linear combustion velocities of 0.23 ± 0.07 cm/s [2]. The combustion temperature reaches approximately 1500°C, producing iron oxide (Fe2O3) and barium oxide (BaO) as primary products, along with unreacted barium peroxide indicating incomplete combustion [2]. The stoichiometric composition provides the highest combustion velocity, with minor deviations significantly reducing performance [2].

Aluminum-based pyrotechnic compositions with barium peroxide demonstrate significantly higher combustion velocities, reaching 2.22 ± 0.25 cm/s at optimal fuel concentrations of 15-25% aluminum [2]. Interestingly, compositions with slightly fuel-rich conditions (5% excess fuel) show higher combustion velocities than stoichiometric mixtures, indicating complex combustion mechanisms involving multiple competing reactions [2]. The combustion products include aluminum oxide (Al2O3), barium oxide (BaO), and barium chloride dihydrate (BaCl2·2H2O) [2].

Magnesium-based compositions exhibit extremely high combustion velocities exceeding 2.7 cm/s, often beyond the measurement capabilities of standard equipment [2]. The rapid combustion is attributed to the low melting point of magnesium (650°C) and its transition to liquid and gaseous phases during combustion [2]. The primary combustion products include magnesium oxide (MgO), magnesium hydroxide (Mg(OH)2), and barium oxide [2].

The combustion mechanism of barium peroxide-based pyrotechnic compositions is non-standard and appears to be limited by the decomposition rate of barium peroxide rather than conventional fuel oxidation kinetics [2]. Extensive presence of unreacted barium peroxide in combustion residues, even in fuel-rich compositions, indicates that the oxidizer decomposition is the controlling factor in combustion performance [2].

The mechanical sensitivity of barium peroxide-based compositions is generally acceptable for practical applications, showing appropriate friction and impact sensitivity values [18]. However, the compositions are highly sensitive to moisture, which can completely deactivate the system if water content exceeds 1% [20]. The presence of water leads to the formation of barium hydroxide, which deactivates the pyrotechnic mixture and reduces combustion performance [20].

Barium peroxide compositions also demonstrate sensitivity to carbon dioxide, forming barium carbonate layers on the surface that can affect performance [20]. This sensitivity requires careful storage conditions and may limit the shelf life of pyrotechnic compositions containing barium peroxide [20].

Physical Description

DryPowder

WHITE OR GREY-TO-WHITE POWDER.

Color/Form

Boiling Point

Density

4.96 g/cu cm

Relative density (water = 1): 5.0

Odor

Melting Point

450 °C

GHS Hazard Statements

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Oxidizer;Irritant

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

Barium hydroxide is reacted with hydrogen peroxide to produce barium peroxide monohydrate. /Barium peroxide monohydrate/

General Manufacturing Information

Barium peroxide (Ba(O2)): ACTIVE

Storage Conditions

Separated from combustible and reducing substances, food and feedstuffs. Dry.

Storage temp: Ambient